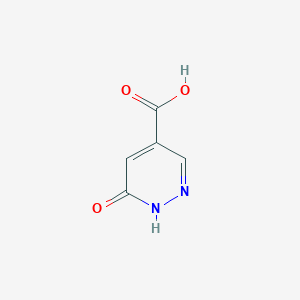

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1H-pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMIHCDKMNXTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10495120 | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867130-58-3 | |

| Record name | 1,6-Dihydro-6-oxo-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867130-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10495120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented method for the synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The presented synthesis route is a four-step process commencing from dimethyl 2-methylenebutanedioate and hydrazine, as detailed in patent literature. This document offers detailed experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a four-step reaction sequence. The process begins with the cyclocondensation of dimethyl 2-methylenebutanedioate with hydrazine to form the saturated heterocyclic intermediate, methyl 6-oxohexahydropyridazine-4-carboxylate. This is followed by an oxidation step to introduce aromaticity into the pyridazinone ring, yielding methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate. The final step involves the hydrolysis of the methyl ester to afford the target carboxylic acid. An alternative, though less efficient, method starting from diethyl 2-formylbutanedioate has also been reported, but it suffers from low yields of the desired product.[1]

The overall transformation can be visualized as follows:

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

This initial step involves the formation of the saturated pyridazinone ring through the reaction of dimethyl 2-methylenebutanedioate with hydrazine hydrate.

Reaction Scheme:

Procedure:

-

A suspension of 50 g of dimethyl 2-methylenebutanedioate in 300 mL of 2-propanol is prepared in a suitable reaction vessel and cooled in an ice bath.

-

To this cooled suspension, 16.6 g of hydrazine hydrate is added dropwise over a period of 15 minutes.

-

The reaction mixture is then stirred for 6 hours, maintaining the temperature between 0 and 5 °C.

-

The precipitated product is collected by suction filtration.

-

The collected solid is washed with 2-propanol and subsequently dried under reduced pressure to yield methyl 6-oxohexahydropyridazine-4-carboxylate as a colorless crystalline solid.[1]

Step 2: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

The second step involves the oxidation of the hexahydropyridazinone intermediate to introduce a double bond and form the aromatic pyridazinone ring.

Reaction Scheme:

Procedure:

-

A solution of 5 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 40 mL of water is prepared and cooled in an ice bath.

-

Bromine (10.5 g) is added to the solution at a rate that ensures the temperature does not exceed 25 °C.

-

The resulting colorless suspension is stirred for 16 hours.

-

The precipitated product is collected by suction filtration, washed with water, and dried under reduced pressure to afford methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate as a colorless solid.[1]

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved directly from the isolated intermediate of Step 2 or as a one-pot procedure following the oxidation.

Procedure from Isolated Intermediate:

A detailed procedure for the hydrolysis of the isolated methyl ester is not explicitly provided in the primary source. However, it is stated that the hydrolysis can be carried out in the presence of an aqueous base or acid.[1] A general procedure would involve refluxing the methyl ester in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by neutralization to precipitate the carboxylic acid.

One-Pot Oxidation and Hydrolysis Procedure:

-

To a solution of 46.5 g of sodium hydroxide in 150 mL of water, add 47.6 g of bromine.

-

Cool the resulting solution to -10 °C.

-

A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is added over 15 minutes, ensuring the temperature does not rise above -5 °C.

-

The reaction mixture is stirred for 2 hours at 0 °C.

-

Subsequently, the mixture is heated under reflux for 3.5 hours.

-

The reaction mixture is then cooled to 0 °C.

-

The precipitated product is collected by suction filtration, washed with water, and dried under reduced pressure at 50 °C to give this compound as a solid.[1]

III. Quantitative Data

The following tables summarize the quantitative data, including yields and analytical information, for each step of the synthesis.

Table 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

| Parameter | Value | Reference |

| Starting Material | Dimethyl 2-methylenebutanedioate | [1] |

| Reagent | Hydrazine hydrate | [1] |

| Solvent | 2-Propanol | [1] |

| Yield | 78% of theory | [1] |

| Appearance | Colorless crystalline solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.85 (bs, 1H), 5.04 (dd, 1H), 3.63 (s, 3H), 3.20 - 3.11 (m, 1H), 3.09 - 3.00 (m, 1H), 2.93 - 2.83 (m, 1H), 2.50 - 2.38 (m, 2H) | [1] |

Table 2: Synthesis of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

| Parameter | Value | Reference |

| Starting Material | Methyl 6-oxohexahydropyridazine-4-carboxylate | [1] |

| Reagent | Bromine | [1] |

| Solvent | Water | [1] |

| Yield | 81% of theory | [1] |

| Appearance | Colorless solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.5 (bs, 1H), 8.15 (d, 1H, J = 1.98 Hz), 7.27 (d, 1H, J = 1.98 Hz), 3.89 (s, 3H) | [1] |

Table 3: Synthesis of this compound (One-Pot Method)

| Parameter | Value | Reference |

| Starting Material | Methyl 6-oxohexahydropyridazine-4-carboxylate | [1] |

| Reagents | Sodium hydroxide, Bromine | [1] |

| Solvent | Water | [1] |

| Yield | 78% of theory | [1] |

| Appearance | Solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.0 (bs, 1H), 13.4 (bs, 1H), 8.13 (d, 1H, J = 1.95 Hz), 7.23 (d, 1H, J = 1.95 Hz) | [1] |

IV. Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

Caption: Logical flow of the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a key heterocyclic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including a pyridazinone core and a carboxylic acid moiety, contribute to its diverse chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic methodologies. The document is intended to be a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the pyridazinone framework.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-oxo-1H-pyridazine-4-carboxylic acid, is a white crystalline solid.[1] While extensive experimental data on its physical properties are not widely published, a combination of predicted values and data from suppliers provides a foundational understanding of its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | PubChem[2] |

| Molecular Weight | 140.10 g/mol | PubChem[2] |

| Appearance | White crystal or crystalline powder | ChemBK[1] |

| Melting Point | 303 °C (predicted) | ChemBK[1] |

| Density | 1.63 ± 0.1 g/cm³ (predicted) | ChemBK[1] |

| Refractive Index | 1.662 (predicted) | ChemBK[1] |

| Solubility | Soluble in water, ethanol, and ether.[1] | ChemBK[1] |

| pKa | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 14.0 | broad singlet | 1H | -COOH | Patent EP2857387A1[3] |

| 13.4 | broad singlet | 1H | -NH | Patent EP2857387A1[3] |

| 8.13 | doublet (J = 1.95 Hz) | 1H | C₅-H | Patent EP2857387A1[3] |

| 7.23 | doublet (J = 1.95 Hz) | 1H | C₃-H | Patent EP2857387A1[3] |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR, IR, and Mass Spectrometry

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, starting from various precursors.

Synthesis from Diethyl 2-formylbutanedioate

An early synthesis involves the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate. This method, however, results in a mixture of products with the desired pyridazine being the minor component and requiring further dehydrogenation and hydrolysis steps.[3]

Synthesis from Dimethyl 2-methylenebutanedioate

A more recent and efficient process for the manufacture of 6-oxo-1H-pyridazine-4-carboxylic acid has been developed.[3]

Experimental Workflow:

Caption: Synthesis of this compound.

Detailed Experimental Protocol (Hydrolysis Step): [3]

-

A solution of 20 g of methyl 6-oxohexahydropyridazine-4-carboxylate in 70 mL of water is prepared.

-

The solution is cooled to a temperature not exceeding -5 °C.

-

The reaction mixture is stirred for 2 hours at 0 °C.

-

Subsequently, the mixture is heated under reflux for 3.5 hours.

-

The reaction mixture is then cooled to 0 °C.

-

The precipitated product is collected by suction filtration, washed with water, and dried under reduced pressure at 50 °C.

-

This process yields 13.9 g (78% of theoretical yield) of 6-oxo-1H-pyridazine-4-carboxylic acid as a solid.

Biological Activity and Signaling Pathways

While direct and extensive pharmacological studies on this compound are limited in publicly available literature, the pyridazinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, suggesting the potential of the parent compound as a key intermediate or a starting point for drug design.

Derivatives of 6-oxo-1,6-dihydropyridazine have shown activity as:

-

Anti-inflammatory agents: By targeting enzymes such as carbonic anhydrase, COX-2, and 5-LOX.[5]

-

JNK2 inhibitors: For the potential treatment of acute lung injury and sepsis through the JNK2-NF-κB/MAPK pathway.[6]

-

Xanthine oxidase inhibitors: For the management of hyperuricemia and associated diseases.[7]

A related compound, 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid, has been reported to have anti-inflammatory properties and the ability to bind to DNA, thereby interfering with transcription and protein synthesis.[8]

Illustrative Signaling Pathway Involvement of Derivatives:

Caption: Inhibition of the JNK2-NF-κB/MAPK pathway by a pyridazinone derivative.[6]

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. This guide has summarized its key chemical and physical properties, available spectroscopic data, and detailed a robust synthetic protocol. While comprehensive experimental data for the parent compound in some areas, such as pKa and specific biological activities, remain to be fully elucidated in the public domain, the extensive research into its derivatives underscores the importance of this scaffold. Future research focused on the parent acid will undoubtedly provide deeper insights into its chemical behavior and unlock its full potential in the development of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H4N2O3 | CID 12376265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. biosynth.com [biosynth.com]

Spectroscopic Profile of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic characteristics based on data from structurally related compounds and provides standardized experimental protocols for its analysis.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of analogous structures found in the literature. These values serve as a predictive reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~11.0 - 12.0 | Broad Singlet | 1H | Amide (-NH) |

| ~8.0 - 8.5 | Singlet | 1H | H-5 (Pyridazine ring) |

| ~7.5 - 8.0 | Singlet | 1H | H-3 (Pyridazine ring) |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 - 170.0 | Carboxylic Acid Carbon (-COOH) |

| ~160.0 - 165.0 | C-6 (Carbonyl Carbon) |

| ~140.0 - 145.0 | C-4 (Carboxylic acid substituted) |

| ~130.0 - 135.0 | C-5 |

| ~125.0 - 130.0 | C-3 |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3100 | N-H stretch (Amide) |

| ~1700 - 1720 | C=O stretch (Carboxylic Acid) |

| ~1650 - 1670 | C=O stretch (Amide) |

| ~1600 - 1450 | C=C and C=N stretching (Aromatic ring) |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Molecular Formula | Molecular Weight |

| ESI | 141.03 | 139.02 | C₅H₄N₂O₃ | 140.10 |

Table 5: Predicted UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol / Ethanol | ~280 - 320 | Not Determined | π → π |

| ~220 - 250 | Not Determined | n → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing : Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a solid sample using either the KBr pellet method or as a neat solid for Attenuated Total Reflectance (ATR) analysis.

-

KBr Pellet : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition : Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation : Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes.

-

Scan a mass-to-charge (m/z) range that includes the expected molecular ion peaks (e.g., 50-500 m/z).

-

-

Data Analysis : Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻) to confirm the molecular weight of the compound.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) with a known concentration (e.g., 10⁻⁵ M).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use a quartz cuvette with a 1 cm path length.

-

Scan the sample over a wavelength range of 200-800 nm.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The predictive data and standardized protocols herein are intended to support researchers in the efficient and accurate characterization of this and related molecules.

An In-depth Technical Guide to 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a pyridazinone derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, a ketone group, and a carboxylic acid substituent. Its chemical properties are influenced by the interplay of these functional groups.

Molecular Formula: C₅H₄N₂O₃

Molecular Weight: 140.10 g/mol

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | - |

| Molecular Weight | 140.10 g/mol | - |

| Appearance | Solid | [1] |

| CAS Number | 867130-58-3 | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following tables summarize the available experimental data and predicted spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides insight into the hydrogen environments within the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 14.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) | [1] |

| 13.4 | broad singlet | 1H | N-H proton of the pyridazinone ring | [1] |

| 8.13 | doublet (J = 1.95 Hz) | 1H | Aromatic proton on the pyridazinone ring | [1] |

| 7.23 | doublet (J = 1.95 Hz) | 1H | Aromatic proton on the pyridazinone ring | [1] |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

| ~165-175 | Carboxylic acid carbonyl carbon (-C OOH) |

| ~160-170 | Pyridazinone carbonyl carbon (-C =O) |

| ~140-150 | Aromatic carbon adjacent to nitrogen (-C =N) |

| ~130-140 | Aromatic carbon bearing the carboxylic acid group |

| ~120-130 | Aromatic carbon adjacent to the carbonyl group |

FT-IR Spectroscopy

The infrared spectrum reveals the vibrational frequencies of the functional groups. While a specific experimental spectrum is not available, characteristic absorption bands can be predicted.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (from carboxylic acid, hydrogen-bonded) |

| ~3100 | Medium | N-H stretch (from pyridazinone ring) |

| ~1720-1700 | Strong | C=O stretch (from carboxylic acid) |

| ~1680-1650 | Strong | C=O stretch (from pyridazinone amide) |

| ~1600-1450 | Medium | C=C and C=N stretching in the aromatic ring |

| ~1300-1200 | Medium | C-O stretch (from carboxylic acid) |

Mass Spectrometry

Specific mass spectral data is not available. The expected molecular ion peak and potential fragmentation patterns are outlined below.

| m/z | Interpretation |

| 140 | [M]⁺, Molecular ion |

| 123 | [M-OH]⁺, Loss of hydroxyl radical |

| 112 | [M-CO]⁺, Loss of carbon monoxide |

| 95 | [M-COOH]⁺, Loss of the carboxyl group |

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported, primarily in patent literature. A common approach involves the cyclization of a dicarboxylic acid derivative with hydrazine, followed by oxidation and hydrolysis.

Synthesis from Diethyl 2-formylbutanedioate[1]

This method involves the reaction of diethyl 2-formylbutanedioate with hydrazine hydrate, followed by dehydrogenation and hydrolysis.

Workflow Diagram:

Caption: Synthesis from diethyl 2-formylbutanedioate.

Protocol:

-

Cyclization: Diethyl 2-formylbutanedioate is reacted with hydrazine hydrate. This reaction typically yields a mixture of products, with ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate as a minor product.

-

Dehydrogenation: The isolated ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate is dehydrogenated using bromine in acetic acid to yield ethyl 6-oxo-1H-pyridazine-4-carboxylate.

-

Hydrolysis: The resulting ethyl ester is hydrolyzed, typically using an acid or base, to afford the final product, this compound.

Synthesis from Dimethyl 2-methylenebutanedioate[1]

This improved process offers better yields and scalability.

Workflow Diagram:

Caption: Synthesis from dimethyl 2-methylenebutanedioate.

Protocol:

-

Reaction with Hydrazine: Dimethyl 2-methylenebutanedioate is reacted with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.

-

Oxidation: The resulting intermediate is oxidized using a suitable oxidizing agent (e.g., bromine) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.

-

Hydrolysis: The methyl ester is then hydrolyzed in the presence of an aqueous base or acid to produce this compound. A specific example involves heating the reaction mixture under reflux for 3.5 hours, followed by cooling to 0 °C to precipitate the product.[1]

Potential Biological Activity

While there is no direct evidence of this compound being involved in specific signaling pathways, the broader class of pyridazinone derivatives has garnered significant interest in medicinal chemistry. Some studies have explored pyridazinone-containing compounds as potential multi-target anti-inflammatory agents. Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxylic acid have been investigated as xanthine oxidase inhibitors. Further research is required to elucidate the specific biological roles and therapeutic potential of this compound.

References

The Biological Frontier of Pyridazinone Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its wide spectrum of biological activities. The incorporation of a carboxylic acid moiety into this heterocyclic system further enhances its therapeutic potential by modulating pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the biological activities of pyridazinone carboxylic acids, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a systematic presentation of quantitative data to facilitate comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the molecular mechanisms and experimental designs discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the pyridazinone carboxylic acid scaffold.

Introduction

Pyridazinones are a class of heterocyclic compounds characterized by a six-membered diazine ring containing a carbonyl group. Their structural versatility allows for substitutions at various positions, leading to a diverse array of derivatives with a broad range of pharmacological effects.[1][2] The introduction of a carboxylic acid group is a common strategy in medicinal chemistry to improve aqueous solubility, facilitate salt formation, and introduce a key interaction point for binding to biological targets. This guide focuses specifically on pyridazinone derivatives bearing a carboxylic acid functional group and their associated biological activities.

Anticancer Activity

Pyridazinone carboxylic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of crucial signaling pathways involved in tumor growth and proliferation.[3][4][5]

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism underlying the anticancer activity of some pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to the suppression of tumor growth.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyridazinone-based anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of pyridazinone carboxylic acids is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5b | P815 (Murine Mastocytoma) | 0.40 µg/mL | [3] |

| Compound 20 (ACE inhibitor) | (Not specified for cancer) | 5.78 µg/mL (ACE IC₅₀) | [9] |

| 10l | Various (NCI-60 panel) | 1.66 - 100 | [3] |

| 17a | Various (NCI-60 panel) | (GI₅₀ values reported) | [3] |

Note: Data for specific carboxylic acid derivatives is limited in the initial search results; some data for general pyridazinone derivatives is included for context.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12][13]

Objective: To determine the cytotoxic effects of pyridazinone carboxylic acids on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the pyridazinone carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[11][13]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyridazinone derivatives, including those with carboxylic acid functionalities, have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[16] COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[18]

Furthermore, some pyridazinone derivatives exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a potent inflammatory response by activating the NF-κB pathway through Toll-like receptor 4 (TLR4).[2][17]

The following diagram illustrates the LPS-induced NF-κB signaling pathway and the inhibitory action of pyridazinone carboxylic acids.

Quantitative Data: In Vitro COX Inhibition

The selective inhibition of COX-2 is a hallmark of modern anti-inflammatory drug design.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 3d | >100 | 0.425 | >235 | [21] |

| 3e | >100 | 0.519 | >192 | [21] |

| 4e | >100 | 0.356 | >280 | [21] |

| 5a | 12.87 | 0.77 | 16.70 | [22] |

| 5f | 25.29 | 1.89 | 13.38 | [22] |

| Celecoxib | 8.78 | 0.35 | 37.03 | [22] |

| Indomethacin | 0.21 | 0.42 | 0.50 | [22] |

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[23][24][25][26][27]

Objective: To evaluate the in vivo anti-inflammatory effects of pyridazinone carboxylic acids.

Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a week.

-

Compound Administration: Administer the test compound (pyridazinone carboxylic acid) or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[25][26]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridazinone carboxylic acids have shown promise in this area, with demonstrated activity against a range of bacteria and fungi.[28][29]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µM) | Reference |

| 3 | S. aureus (MRSA) | 4.52 | [29] |

| 7 | E. coli | 7.8 | [29] |

| 7 | S. aureus (MRSA) | 7.8 | [29] |

| 7 | S. typhimurium | 7.8 | [29] |

| 7 | A. baumannii | 7.8 | [29] |

| 13 | A. baumannii | 3.74 | [29] |

| 13 | P. aeruginosa | 7.48 | [29] |

| 10h | S. aureus | 16 µg/mL | [3] |

| 8g | C. albicans | 16 µg/mL | [3] |

Note: Some of the listed compounds are general pyridazinone derivatives, highlighting the potential of the scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyridazinone carboxylic acids against various microbial strains.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Biological Activities

Beyond the major areas discussed, pyridazinone carboxylic acids and their parent structures have been investigated for a variety of other biological activities, including:

-

Cardiovascular Effects: Some derivatives have shown potential as vasodilators and antihypertensive agents, often through mechanisms like phosphodiesterase (PDE) inhibition or angiotensin-converting enzyme (ACE) inhibition.[9]

-

Anticonvulsant Activity: The pyridazinone scaffold has been explored for the development of anticonvulsant agents.

-

Herbicidal Activity: Certain pyridazinone derivatives have been developed as herbicides.

Conclusion

Pyridazinone carboxylic acids represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, and ongoing research continues to uncover new therapeutic applications. The ability to readily modify the pyridazinone scaffold allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the design of novel and effective drugs. This technical guide has provided a comprehensive overview of the current state of research in this field, including key quantitative data, detailed experimental protocols, and visualizations of important molecular pathways, to aid researchers in their drug discovery and development endeavors. Further exploration of structure-activity relationships and mechanisms of action will be crucial in realizing the full therapeutic potential of this important class of molecules.

References

- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. MTT Assay [protocols.io]

- 15. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. inotiv.com [inotiv.com]

- 28. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 29. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 6-oxo-1,6-dihydropyridazine-4-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and potential as xanthine oxidase inhibitors.[1][2] This document details key synthetic routes, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.

Core Synthetic Strategies

The synthesis of the this compound core primarily relies on the cyclocondensation reaction between a hydrazine derivative and a suitable dicarbonyl or related precursor. The choice of starting materials dictates the substitution pattern on the resulting pyridazinone ring.

Cyclocondensation of γ-Ketoacids with Hydrazine

A prevalent and versatile method for constructing the pyridazinone ring involves the reaction of a γ-ketoacid with hydrazine hydrate or a substituted hydrazine.[3] This approach leads to the formation of 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently oxidized to the desired aromatic pyridazinone.

The general workflow for this synthetic approach can be visualized as follows:

References

The Pyridazinone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" in medicinal chemistry. First identified in the late 19th century, interest in pyridazinone derivatives has surged in recent decades due to their remarkable structural versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of pyridazinone compounds, details key synthetic methodologies, and explores their diverse therapeutic applications, with a focus on cardiotonic, anti-inflammatory, and anticancer agents. Detailed experimental protocols for seminal synthetic procedures and biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms and research methodologies associated with this important pharmacophore.

A Historical Perspective on Pyridazinone Chemistry

The journey of the pyridazine ring system, the parent structure of pyridazinones, began in 1886 when Emil Fischer first prepared a pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. This was followed by the first synthesis of the parent pyridazine heterocycle by Tauber in 1895. Despite these early discoveries, pyridazinone derivatives remained relatively unexplored until a resurgence of interest in the latter half of the 20th century, driven by the discovery of their significant and varied biological activities. Today, the pyridazinone scaffold is a key component in a number of clinically used drugs and a fertile ground for the development of new therapeutic agents.

Synthesis of the Pyridazinone Core: Foundational Methodologies

The construction of the pyridazinone ring is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This versatile approach allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

From γ-Ketoacids and Hydrazine

A prevalent and straightforward method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the cyclization of γ-ketoacids with hydrazine hydrate. A notable example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

-

Step 1: Synthesis of β-Benzoylpropionic Acid: A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions. Succinic anhydride (0.10 M) is added in small portions with continuous stirring. Stirring and heating are continued for 4 hours. After standing overnight at room temperature, the reaction mixture is poured into ice-cold hydrochloric acid (2.5% v/v) and subjected to steam distillation. The aqueous solution is concentrated to obtain the crude β-benzoylpropionic acid.

-

Step 2: Cyclization to 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one: The crude β-benzoylpropionic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 mL) in ethanol (25 mL). The reaction mixture is then concentrated and poured into ice-cold water to precipitate the product, which is subsequently crystallized from ethanol.

Caption: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

From Maleic Anhydride

Another fundamental route to the pyridazinone core utilizes maleic anhydride and its derivatives. Reaction with hydrazine hydrate yields maleic hydrazide, which can then be halogenated and subsequently reduced to form the parent pyridazine ring. This method is crucial for the synthesis of various substituted pyridazinones.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of pyridazinone derivatives is vast, with compounds demonstrating significant activity as cardiotonic, anti-inflammatory, and anticancer agents, among others.

Cardiotonic Agents: Enhancing Cardiac Performance

Pyridazinone-based compounds, most notably pimobendan and levosimendan, have revolutionized the treatment of congestive heart failure. These drugs, often referred to as "inodilators," exhibit a dual mechanism of action that enhances cardiac contractility and promotes vasodilation.

-

Pimobendan: This benzimidazole-pyridazinone derivative is a potent inotrope and vasodilator. Its primary mechanisms of action are:

-

Calcium Sensitization: Pimobendan increases the sensitivity of cardiac troponin C to calcium, thereby enhancing the force of myocardial contraction without significantly increasing intracellular calcium concentrations. This leads to a more efficient contraction with a lower risk of arrhythmias compared to traditional inotropes.

-

Phosphodiesterase III (PDE3) Inhibition: By inhibiting PDE3, pimobendan prevents the breakdown of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. The resulting increase in cAMP levels leads to vasodilation, reducing both preload and afterload on the heart.

-

-

Levosimendan: Similar to pimobendan, levosimendan is a calcium sensitizer that binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-bound conformation and enhancing contractility. It also exerts a vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to hyperpolarization and relaxation.

Caption: Dual mechanisms of action of pimobendan and levosimendan.

Experimental Protocol: In Vitro Calcium Sensitization Assay

This protocol outlines a general procedure to assess the calcium-sensitizing effects of a test compound on cardiac muscle fibers.

-

Preparation of Skinned Cardiac Fibers: Small bundles of cardiac muscle fibers are dissected and chemically "skinned" using a detergent (e.g., Triton X-100) to remove the cell membranes while preserving the contractile apparatus.

-

Experimental Setup: The skinned fibers are mounted between a force transducer and a length controller and immersed in a series of temperature-controlled baths containing solutions with varying calcium concentrations.

-

Force-pCa Relationship: The force generated by the fibers is measured at different calcium concentrations (expressed as pCa, the negative logarithm of the calcium concentration). This generates a sigmoidal force-pCa curve.

-

Compound Incubation: The experiment is repeated in the presence of the test compound. A leftward shift in the force-pCa curve indicates an increase in calcium sensitivity, as less calcium is required to produce a given amount of force.

Quantitative Data: Cardiotonic Pyridazinones

The following table summarizes the inotropic activity of selected pyridazinone derivatives.

| Compound | Target | Activity | Reference |

| Pimobendan | Calcium Sensitizer, PDE3 Inhibitor | Positive Inotrope, Vasodilator | |

| Levosimendan | Calcium Sensitizer, K-ATP Channel Opener | Positive Inotrope, Vasodilator | |

| CI-930 | PDE3 Inhibitor | Positive Inotrope |

Anti-inflammatory Agents: Targeting the Arachidonic Acid Cascade

A significant number of pyridazinone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

-

Emorfazone: This pyridazinone derivative is a non-steroidal anti-inflammatory drug (NSAID) marketed in Japan. While many NSAIDs act by directly inhibiting COX enzymes, emorfazone is thought to exert its anti-inflammatory effects by inhibiting the release of bradykinin-like substances.

-

Selective COX-2 Inhibitors: The discovery that COX-2 is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal protection, has driven the development of selective COX-2 inhibitors. Several pyridazinone derivatives have been designed and synthesized as selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Inhibition of the cyclooxygenase pathway by NSAIDs.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week.

-

Compound Administration: The test compound, a positive control (e.g., indomethacin), or a vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group.

Quantitative Data: Anti-inflammatory Pyridazinones

The following table presents the COX inhibitory activity of selected pyridazinone derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | 1.5 | 0.04 | 37.5 | |

| Compound 5a | 12.87 | 0.77 | 16.70 | |

| Compound 5f | 25.29 | 1.89 | 13.38 | |

| Compound 2f | - | 0.016 | >38 | |

| Compound 3c | - | 0.018 | >35 |

Anticancer Agents: Diverse Mechanisms of Action

The pyridazinone scaffold has also proven to be a valuable template for the design of novel anticancer agents. These compounds exhibit a range of mechanisms to inhibit tumor growth and induce cancer cell death.

-

Tyrosine Kinase Inhibition: Many pyridazinone derivatives have been shown to inhibit various tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Several pyridazinone compounds have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

-

Cell Cycle Arrest: Some pyridazinone derivatives can arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.

Caption: Anticancer mechanisms of pyridazinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Quantitative Data: Anticancer Pyridazinones

The following table summarizes the cytotoxic activity of selected pyridazinone derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyr-1 | HL-60 (Leukemia) | 0.33 | |

| Pyr-1 | MDA-MB-231 (Breast) | 0.47 | |

| Compound 17 | AGS (Gastric) | ~25 (at 72h) | |

| Compound 18 | AGS (Gastric) | ~25 (at 72h) |

Conclusion and Future Perspectives

The pyridazinone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From its early beginnings in the late 19th century to its current status as a key pharmacophore in numerous clinically used drugs, the history of pyridazinone chemistry is a testament to the power of synthetic chemistry in addressing unmet medical needs. The diverse biological activities of pyridazinone derivatives, including their potent cardiotonic, anti-inflammatory, and anticancer effects, continue to inspire the design and synthesis of new compounds with improved efficacy and safety profiles. As our understanding of the molecular targets and signaling pathways involved in various diseases deepens, the rational design of novel pyridazinone-based drugs holds immense promise for the future of medicine.

In-Depth Technical Guide on the Physical Properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its physicochemical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are critical for its handling, formulation, and application in research and development. A summary of these properties is presented below.

| Property | Value |

| Molecular Formula | C₅H₄N₂O₃ |

| Molar Mass | 140.1 g/mol |

| Appearance | White crystal or crystalline powder |

| Melting Point | 303 °C |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ |

| pKa (Predicted) | 1.86 ± 0.20 |

| Solubility | Soluble in water and some organic solvents like ethanol and ether. |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.0 (bs, 1H), 13.4 (bs, 1H), 8.13 (d, 1H, J = 1.95 Hz), 7.23 (d, 1H, J = 1.95 Hz).

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies for organic compounds of similar nature are well-established.

Melting Point Determination

The melting point of this compound can be determined using the capillary method.[1][2][3]

Methodology:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded.

-

The melting point is reported as a range between these two temperatures. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of this compound can be assessed qualitatively in various solvents.[4][5][6][7][8]

Methodology:

-

A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

The mixture is agitated or sonicated at a controlled temperature.

-

Visual observation is used to determine if the solid dissolves completely.

-

If the compound dissolves, further increments are added until saturation is reached to quantify the solubility.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[9][10][11][12][13]

Methodology:

-

A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is monitored using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process. The following diagram illustrates a typical experimental workflow.

References

- 1. scribd.com [scribd.com]

- 2. byjus.com [byjus.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid (CAS: 867130-58-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic organic compound that has garnered interest in the field of medicinal chemistry. Its pyridazine core is a key structural motif found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of the biological activities associated with its structural derivatives, offering insights for its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C5H4N2O3.[1] Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 867130-58-3 |

| Molecular Formula | C5H4N2O3 |

| Molecular Weight | 140.10 g/mol [2] |

| IUPAC Name | 6-oxo-1H-pyridazine-4-carboxylic acid[2] |

| Synonyms | 6-oxo-1H-pyridazine-4-carboxylic acid; 3-oxo-2,3-dihydropyridazine-5-carboxylic acid; 1,6-dihydro-6-oxo-4-pyridazinecarboxylic acid[1] |

| SMILES | C1=C(C=NNC1=O)C(=O)O[2] |

| InChI | InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)2-6-7-4/h1-2H,(H,7,8)(H,9,10)[2] |

| Property | Value |

| Appearance | Solid[1] |

| Density | 1.63 g/cm³[1] |

| Melting Point | 303 °C |

| Refractive Index | 1.662[1] |

| Storage | Sealed in dry, room temperature[3] or 2-8°C Refrigerator[4] |

Experimental Protocols

A detailed, multi-step synthesis for this compound has been described. The process involves the formation of a pyridazine ring system followed by oxidation and hydrolysis to yield the final carboxylic acid.

Synthesis Workflow

References

- 1. This compound | C5H4N2O3 | CID 12376265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 867130-58-3|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxo-1,6-dihydropyridazine-4-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its pyridazinone core is a key pharmacophore in a variety of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this scaffold, focusing on derivatization of the carboxylic acid moiety and modifications of the pyridazinone ring. Furthermore, it explores its application in the development of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Introduction

The pyridazine scaffold is a prominent feature in many compounds of medicinal interest. The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's reactivity and its interactions with biological targets. This compound offers multiple reactive sites for synthetic diversification: the carboxylic acid group can be readily converted into esters and amides, the lactam nitrogen can undergo N-alkylation, and the pyridazinone ring itself can be functionalized through various cross-coupling reactions. These transformations allow for the generation of diverse chemical libraries for drug discovery programs. A significant application of pyridazinone derivatives is in the development of anti-inflammatory drugs, where they have shown potential as selective inhibitors of COX-2 and 5-LOX, key enzymes in the inflammatory cascade.

Synthetic Applications and Protocols

The synthetic utility of this compound is extensive. The following sections detail common transformations and provide exemplary protocols.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be esterified under various conditions. A common and effective method is the Steglich esterification, which utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.

Experimental Protocol: Steglich Esterification

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) is added the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Dicyclohexylcarbodiimide (DCC, 1.1 eq) is added portion-wise, and the reaction is stirred at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ester.

Amidation of the Carboxylic Acid Moiety

The synthesis of amides from this compound is a crucial transformation for generating libraries of potential drug candidates. A variety of coupling agents can be employed for this purpose. One effective method involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent, which allows for the efficient formation of amides under mild conditions.[1]

Experimental Protocol: Amidation using a Phosphoric Acid Diethyl Ester Coupling Agent

-

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2, 0.1 M) is added a base such as triethylamine (1.5 eq).

-

(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 6-12 hours. [1]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or recrystallization to yield the corresponding amide.

N-Alkylation of the Pyridazinone Ring

The nitrogen atom of the pyridazinone ring can be alkylated to introduce further diversity. This reaction is typically carried out using an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation

-

To a solution of a this compound ester (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF, 0.2 M) is added a base, for instance, potassium carbonate (K2CO3, 1.5 eq).

-

The appropriate alkyl halide (e.g., benzyl bromide, 1.2 eq) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for 4-12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried.

-

If no precipitate forms, the mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

For further diversification, the pyridazinone ring can be functionalized via palladium-catalyzed cross-coupling reactions. This typically requires prior conversion of a position on the ring to a halide (e.g., chloride or bromide). The resulting halopyridazinone can then be coupled with a variety of boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

A mixture of the chloropyridazinone derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for example, aqueous 2 M Na2CO3 (2.0 eq) in a suitable solvent system like a mixture of DME and ethanol is prepared in a reaction vessel. [2]

-

The vessel is purged with an inert gas (e.g., nitrogen or argon) and the reaction mixture is heated to 80-100 °C for 12-24 hours. [2]

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the coupled product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various derivatives of this compound and their biological activities.

Table 1: Synthesis of this compound Derivatives

| Entry | Reactant(s) | Reaction Type | Product | Yield (%) | Reference |

| 1 | This compound, Benzyl alcohol, DCC, DMAP | Esterification | Benzyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | 75-85 | General Method |

| 2 | This compound, Aniline, Coupling Agent | Amidation | N-phenyl-6-oxo-1,6-dihydropyridazine-4-carboxamide | 80-90 | [1] |

| 3 | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, Benzyl bromide, K2CO3 | N-Alkylation | Methyl 1-benzyl-6-oxo-1,6-dihydropyridazine-4-carboxylate | 85-95 | General Method |

| 4 | 6-Chloro-pyridazine-4-carboxylic acid methyl ester, Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Suzuki Coupling | Methyl 6-phenyl-pyridazine-4-carboxylate | 60-70 | [2] |

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Pyridazinone Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative A | >100 | 0.18 | >555 | [3] |

| Derivative B | 15.2 | 1.50 | 10.13 | [4] |

| Derivative C | >100 | 0.26 | >384 | [3] |

| Celecoxib | 5.42 | 2.16 | 2.51 | [4] |

| Indomethacin | 0.23 | 0.46 | 0.50 | [3] |

Mandatory Visualizations

Experimental Workflow

Caption: General synthetic routes for the derivatization of this compound.

Signaling Pathway of COX-2 and 5-LOX Inhibition

Caption: Inhibition of the COX-2 and 5-LOX inflammatory pathways by pyridazinone derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document details its synthesis, application in the development of potential anti-inflammatory agents, and includes detailed experimental protocols and relevant biological pathways.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5] This document focuses on the utility of this compound as a versatile starting material for the synthesis of novel therapeutic agents, particularly those targeting inflammatory pathways.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from dimethyl 2-methylenebutanedioate.[6] The process includes cyclization with hydrazine, followed by oxidation and hydrolysis.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound[6]

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

-

React dimethyl 2-methylenebutanedioate with hydrazine.

-

The reaction mixture is typically stirred at a controlled temperature to ensure complete cyclization.

-

The resulting product, methyl 6-oxohexahydropyridazine-4-carboxylate, is isolated.

Step 2: Oxidation to Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

-

The methyl 6-oxohexahydropyridazine-4-carboxylate from the previous step is dissolved in a suitable solvent.

-

An oxidizing agent is added portion-wise to the solution while maintaining a specific temperature range.

-

The reaction is monitored until completion.

-

The product, methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, is then isolated and purified.

Step 3: Hydrolysis to this compound

-

The purified methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is suspended in an aqueous solution of a base (e.g., sodium hydroxide) or acid.

-

The mixture is heated under reflux for a specified period to facilitate hydrolysis of the ester.

-

After cooling, the reaction mixture is acidified to precipitate the final product.

-

The solid this compound is collected by filtration, washed, and dried.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield |

| 1. Cyclization | Dimethyl 2-methylenebutanedioate | Hydrazine | Methyl 6-oxohexahydropyridazine-4-carboxylate | High |

| 2. Oxidation | Methyl 6-oxohexahydropyridazine-4-carboxylate | Oxidizing Agent | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | Moderate |

| 3. Hydrolysis | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | Aqueous Base or Acid | This compound | 78%[6] |

Application in the Synthesis of Anti-Inflammatory Agents